molecular formula C10H12Cl2O B14127499 1-Butoxy-2,4-dichlorobenzene CAS No. 6851-41-8

1-Butoxy-2,4-dichlorobenzene

Cat. No.: B14127499
CAS No.: 6851-41-8
M. Wt: 219.10 g/mol
InChI Key: XHZXBVDSTICHBD-UHFFFAOYSA-N
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Description

1-Butoxy-2,4-dichlorobenzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, where two chlorine atoms and one butoxy group are substituted on the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,4-dichlorobenzene can be synthesized through the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield products like 2,4-diaminobutoxybenzene.
  • Oxidation reactions produce compounds like 2,4-dichlorobenzoic acid.
  • Reduction reactions result in less chlorinated benzene derivatives.

Scientific Research Applications

1-Butoxy-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-2,4-dichlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The butoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-Butoxy-2,5-dichlorobenzene
  • 1-Butoxy-3,4-dichlorobenzene
  • 1-Butoxy-2,6-dichlorobenzene

Comparison: 1-Butoxy-2,4-dichlorobenzene is unique due to the specific positioning of the chlorine atoms and the butoxy group on the benzene ring. This arrangement affects its chemical reactivity and physical properties, making it distinct from other isomers. The presence of the butoxy group also enhances its solubility in organic solvents compared to its non-butoxy counterparts.

Properties

CAS No.

6851-41-8

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1-butoxy-2,4-dichlorobenzene

InChI

InChI=1S/C10H12Cl2O/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

XHZXBVDSTICHBD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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